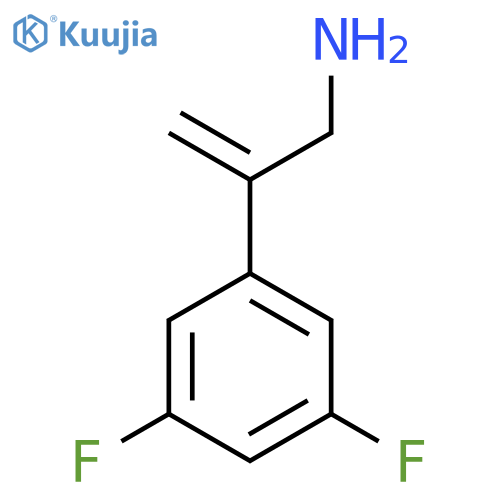

Cas no 1507051-99-1 (2-(3,5-difluorophenyl)prop-2-en-1-amine)

2-(3,5-difluorophenyl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(3,5-difluorophenyl)prop-2-en-1-amine

- 1507051-99-1

- EN300-1804523

-

- インチ: 1S/C9H9F2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4H,1,5,12H2

- InChIKey: XYKLVJFIGNORCM-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=C(C=1)C(=C)CN)F

計算された属性

- せいみつぶんしりょう: 169.07030562g/mol

- どういたいしつりょう: 169.07030562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 26Ų

2-(3,5-difluorophenyl)prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804523-0.1g |

2-(3,5-difluorophenyl)prop-2-en-1-amine |

1507051-99-1 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1804523-2.5g |

2-(3,5-difluorophenyl)prop-2-en-1-amine |

1507051-99-1 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1804523-0.5g |

2-(3,5-difluorophenyl)prop-2-en-1-amine |

1507051-99-1 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1804523-10g |

2-(3,5-difluorophenyl)prop-2-en-1-amine |

1507051-99-1 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1804523-5g |

2-(3,5-difluorophenyl)prop-2-en-1-amine |

1507051-99-1 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1804523-0.05g |

2-(3,5-difluorophenyl)prop-2-en-1-amine |

1507051-99-1 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1804523-0.25g |

2-(3,5-difluorophenyl)prop-2-en-1-amine |

1507051-99-1 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1804523-1g |

2-(3,5-difluorophenyl)prop-2-en-1-amine |

1507051-99-1 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1804523-5.0g |

2-(3,5-difluorophenyl)prop-2-en-1-amine |

1507051-99-1 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1804523-10.0g |

2-(3,5-difluorophenyl)prop-2-en-1-amine |

1507051-99-1 | 10g |

$4236.0 | 2023-06-02 |

2-(3,5-difluorophenyl)prop-2-en-1-amine 関連文献

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

2-(3,5-difluorophenyl)prop-2-en-1-amineに関する追加情報

Introduction to 2-(3,5-difluorophenyl)prop-2-en-1-amine (CAS No. 1507051-99-1)

2-(3,5-difluorophenyl)prop-2-en-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1507051-99-1, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its 3,5-difluorophenyl substituent and an allylamine backbone, exhibits a unique structural and electronic profile that makes it a promising candidate for further exploration in drug discovery and development.

The 3,5-difluorophenyl moiety introduces electron-withdrawing effects through the fluorine atoms, which can modulate the reactivity and binding properties of the molecule. This feature is particularly valuable in medicinal chemistry, where subtle structural modifications can significantly influence biological activity. The presence of the double bond in the prop-2-en-1-amine part of the molecule adds another layer of complexity, allowing for diverse functionalization strategies that could enhance pharmacological properties.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, bioavailability, and binding affinity to biological targets. 2-(3,5-difluorophenyl)prop-2-en-1-amine is no exception and has been studied for its potential applications in various therapeutic areas. One of the most notable areas of research is its role as a precursor or intermediate in the synthesis of more complex pharmacophores. The compound's ability to undergo further chemical transformations makes it a versatile building block for designing novel drug candidates.

Recent studies have highlighted the pharmacological significance of fluorinated aromatic amines in addressing neurological disorders. The structural features of 2-(3,5-difluorophenyl)prop-2-en-1-amine suggest that it may interact with specific neurotransmitter receptors or enzymes involved in conditions such as Alzheimer's disease, Parkinson's disease, and depression. Preliminary computational studies have indicated that the compound can effectively bind to these targets due to its optimized steric and electronic properties.

The synthesis of 2-(3,5-difluorophenyl)prop-2-en-1-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by reduction and subsequent functional group transformations. Advances in catalytic methods have enabled more efficient and sustainable synthesis protocols, which are crucial for large-scale production and industrial applications.

The chemical stability of 2-(3,5-difluorophenyl)prop-2-en-1-amine is another critical aspect that influences its utility in pharmaceutical applications. Fluorinated compounds often exhibit improved resistance to degradation under physiological conditions, which can lead to better drug efficacy and longer shelf life. However, challenges such as potential toxicity or environmental impact must be carefully evaluated during the development process.

In conclusion, 2-(3,5-difluorophenyl)prop-2-en-1-amine (CAS No. 1507051-99-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological relevance make it an attractive candidate for further investigation. As our understanding of fluorinated chemistry continues to evolve, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.

1507051-99-1 (2-(3,5-difluorophenyl)prop-2-en-1-amine) 関連製品

- 318284-44-5(4-(4-Chlorophenyl)-1-(6-fluoro-2-pyridinyl)-3-pyrazolamine)

- 2680710-62-5(5-acetyl-3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2-carboxylic acid)

- 2137754-79-9(3-(4-Propylcyclohexyl)piperidine)

- 796881-17-9(methyl 2-{(1E)-2-cyano-2-4-(thiophen-2-yl)-1,3-thiazol-2-yleth-1-en-1-ylamino}benzoate)

- 2138275-40-6(1-2-(5-bromopyridin-2-yl)ethyl-1H-imidazol-2-amine)

- 1153254-46-6(4-(5-Bromo-2-fluorophenyl)thiosemicarbazide)

- 2227800-43-1((2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol)

- 338977-26-7(Methanimidamide, N'-[4-(4-chlorophenyl)-2-thiazolyl]-N,N-dimethyl-)

- 1334371-02-6(1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide)

- 2137987-43-8(1-{4-[Methyl(propan-2-yl)amino]butyl}cyclobutane-1-carbonitrile)